methyl 3-amino-2-fluoropyridine-4-carboxylate
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Overview
Description
Methyl 3-amino-2-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both an amino group and a fluorine atom on the pyridine ring. These functional groups can significantly alter the reactivity and biological activity of the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and catalysts to achieve selective fluorination of the pyridine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Methyl 3-amino-2-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoropyridine-3-carboxylate
- Methyl 2-fluoropyridine-4-carboxylate
- 2-Amino-3-fluoropyridine
Uniqueness
Methyl 3-amino-2-fluoropyridine-4-carboxylate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This arrangement can lead to distinct reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
CAS No. |
1806593-13-4 |
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Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.1 |
Purity |
95 |
Origin of Product |
United States |
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